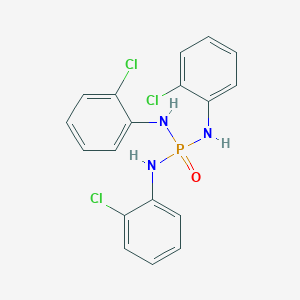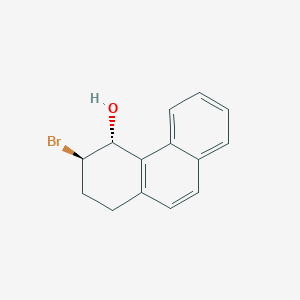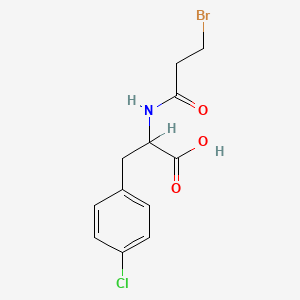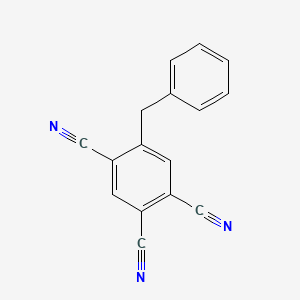
5-Benzylbenzene-1,2,4-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzylbenzene-1,2,4-tricarbonitrile is an organic compound with the molecular formula C16H9N3 It is a derivative of benzene, featuring three cyano groups (-CN) attached to the benzene ring at positions 1, 2, and 4, and a benzyl group (-C6H5CH2) attached to the benzene ring at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylbenzene-1,2,4-tricarbonitrile typically involves multi-step organic reactions. One common method is the reaction of benzyl chloride with benzene-1,2,4-tricarbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Benzylbenzene-1,2,4-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzene-1,2,4-tricarboxylic acid derivatives.
Reduction: Benzylbenzene-1,2,4-triamine derivatives.
Substitution: Various substituted benzylbenzene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Benzylbenzene-1,2,4-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Benzylbenzene-1,2,4-tricarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can form hydrogen bonds and other interactions with active sites, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2,4-tricarbonitrile: Lacks the benzyl group, making it less hydrophobic.
5-Methylbenzene-1,2,4-tricarbonitrile: Contains a methyl group instead of a benzyl group, affecting its reactivity and binding properties.
Uniqueness
5-Benzylbenzene-1,2,4-tricarbonitrile is unique due to the presence of the benzyl group, which enhances its hydrophobicity and binding affinity to certain targets. This makes it more versatile in applications where hydrophobic interactions play a crucial role.
Properties
CAS No. |
56888-48-3 |
|---|---|
Molecular Formula |
C16H9N3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
5-benzylbenzene-1,2,4-tricarbonitrile |
InChI |
InChI=1S/C16H9N3/c17-9-14-8-16(11-19)15(10-18)7-13(14)6-12-4-2-1-3-5-12/h1-5,7-8H,6H2 |
InChI Key |
ZSPPZFIMMVXZHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



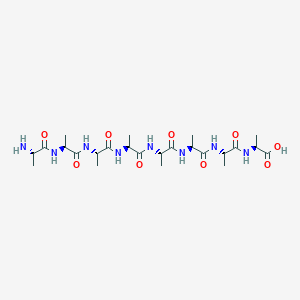
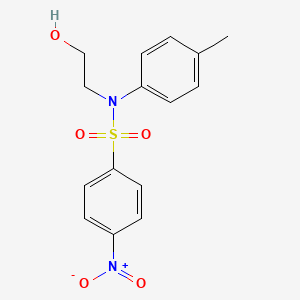
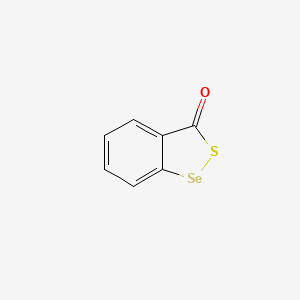
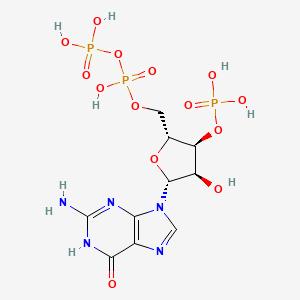
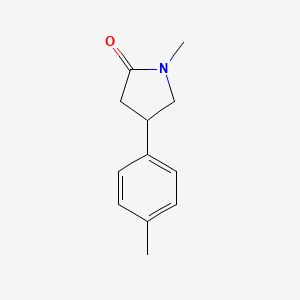
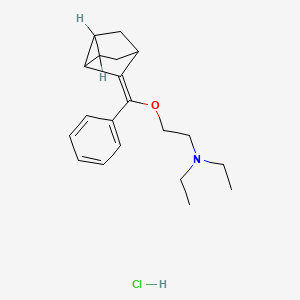
![N-Methoxy-17-methyl-17-[(trimethylsilyl)oxy]androsta-1,4-dien-3-imine](/img/structure/B14626350.png)
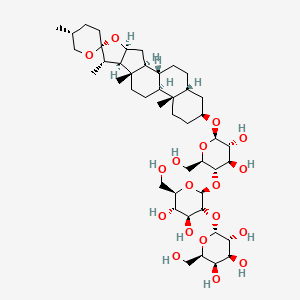
![[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene](/img/structure/B14626358.png)

